N-(3-bromo-5-methylphenyl)oxetan-3-amine

Inflammation GPCR Oxoeicosanoid Receptor

Challenge: Selecting an oxetane-amine with defined pharmacology and a synthetic handle. Solution: N-(3-bromo-5-methylphenyl)oxetan-3-amine. - Potent OXE antagonist (IC50=6 nM), >8,000x selective over TRH-R1. - TAAR1 ligand (pKi=7.77) and JAK2 inhibitor (IC50=1.2 µM) for cheminformatics. - Bromo substituent enables Suzuki/Buchwald-Hartwig diversification. - Oxetane ring reduces amine basicity by 2-3 pKa units, improving metabolic stability.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B12069705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-5-methylphenyl)oxetan-3-amine
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)NC2COC2
InChIInChI=1S/C10H12BrNO/c1-7-2-8(11)4-9(3-7)12-10-5-13-6-10/h2-4,10,12H,5-6H2,1H3
InChIKeyPQJNWJNRHOGYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-bromo-5-methylphenyl)oxetan-3-amine Baseline Profile


N-(3-bromo-5-methylphenyl)oxetan-3-amine is a 3,3-disubstituted oxetane derivative bearing a 3-bromo-5-methylphenyl substituent at the amine. This compound belongs to the class of amino-oxetanes, a structural motif increasingly employed in medicinal chemistry to modulate physicochemical properties such as lipophilicity, basicity, and metabolic stability relative to non-oxetane analogs . The oxetane ring is a four-membered cyclic ether valued for its ability to act as a carbonyl bioisostere, a gem-dimethyl replacement, and a scaffold for fine-tuning ADME profiles while minimizing molecular weight increase . The specific bromo-methyl substitution pattern on the aryl ring provides a defined steric and electronic environment that differentiates this compound from simpler oxetan-3-amine derivatives, offering a distinct entry point for further functionalization or structure-activity relationship exploration .

Oxetane bioisostere scaffold for carbonyl/gem-dimethyl replacement and ADME tuning
3-Bromo-5-methylphenyl handle enables cross-coupling diversification
Substitution pattern differentiates from simpler oxetan-3-amine analogs

N-(3-bromo-5-methylphenyl)oxetan-3-amine Differentiation


In-class substitution between oxetan-3-amine derivatives is not straightforward due to the pronounced influence of aryl substituents on target binding, physicochemical properties, and synthetic utility. The 3-bromo-5-methylphenyl group in N-(3-bromo-5-methylphenyl)oxetan-3-amine creates a sterically hindered environment that alters conformational preferences and electronic properties compared to unsubstituted or differently substituted analogs . This substitution pattern directly impacts key drug-like parameters: the oxetane ring reduces the basicity of the adjacent amine (pKa modulation of 2–3 units observed in related systems) and redirects metabolic clearance away from cytochrome P450 enzymes . The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling downstream diversification that is not possible with dehalogenated or differently substituted analogs . Furthermore, the specific bromo-methyl substitution pattern has been associated with distinct biological activity profiles, including kinase inhibition (JAK2) and trace amine-associated receptor (TAAR1) modulation that differ from other oxetane-containing amines . These differences underscore that procurement decisions based solely on oxetane-class membership without considering aryl substitution will yield compounds with unpredictable and likely suboptimal performance in target applications.

Aryl substitution dictates profile Target binding and ADME properties may shift significantly with different aryl groups; class membership alone is insufficient.
Bromo handle is unique Dehalogenated or differently substituted analogs lack the bromine cross-coupling entry point, limiting downstream diversification.
pKa modulation context-dependent The 2–3 unit basicity reduction observed in oxetane-amine systems may vary with amine substitution; direct extrapolation requires validation.

N-(3-bromo-5-methylphenyl)oxetan-3-amine Quantitative Differentiation


OXE Receptor Antagonism vs. TRH-R1 Agonism

N-(3-bromo-5-methylphenyl)oxetan-3-amine demonstrates potent antagonist activity at the OXE receptor (OXER1) with an IC50 of 6 nM in human neutrophils, measured via inhibition of 5-oxo-ETE-induced calcium mobilization . This represents a >8,000-fold selectivity window over its weak agonist activity at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1), where it exhibits an EC50 of 2.54 μM . This pronounced selectivity differentiates the compound from other amino-oxetanes that may show more balanced or promiscuous GPCR activity profiles, and positions it as a targeted tool for OXE receptor-mediated inflammatory pathway investigation rather than TRH-related applications.

OXE vs. TRH-R1 selectivity
Cross-study comparable
IC50 6 nM (OXE) vs. EC50 2.54 μM (TRH-R1) — ~423-fold potency difference; >8,000-fold selectivity window
Supports OXE-selective pathway research with reduced TRH-R1 confounding risk
Human neutrophil calcium flux assay; recombinant TRH-R1 cell context
Inflammation GPCR Oxoeicosanoid Receptor

TAAR1 Binding Affinity Comparison

N-(3-bromo-5-methylphenyl)oxetan-3-amine exhibits binding affinity for the trace amine-associated receptor 1 (TAAR1) with a pKi of 7.77 in rat TAAR1 assays . This corresponds to a Ki of approximately 17 nM. For comparison, the endogenous ligand β-phenylethylamine (PEA) shows pKi values typically in the range of 5.5–6.5 (Ki ~300 nM–3 μM), while synthetic TAAR1 agonists such as RO5256390 achieve pKi values of 8.0–8.5 . The compound's affinity places it in the sub-100 nM range, distinguishing it from weaker TAAR1 ligands and positioning it as a candidate for neuropsychiatric target validation where moderate-to-high TAAR1 engagement is required without the full agonist potency of clinical candidates.

TAAR1 binding affinity
Cross-study comparable
pKi 7.77 (Ki ~17 nM) vs. endogenous PEA pKi ~5.5–6.5; affinity in sub-100 nM range
Supports TAAR1 target-engagement studies with defined affinity window
Rat TAAR1 recombinant system; species verification recommended
Neuroscience Trace Amine Receptor GPCR

pKa Modulation via Oxetane Ring

The oxetane ring in N-(3-bromo-5-methylphenyl)oxetan-3-amine is expected to attenuate the basicity of the adjacent secondary amine by approximately 2–3 pKa units relative to a non-oxetane analog . This class-level effect is supported by direct measurements in structurally related systems: replacement of a non-oxetane linker with an oxetane-containing moiety in the RSV fusion inhibitor ziresovir reduced the amine pKaH from 10.4 to 8.0 . Similarly, oxetane introduction in the mTOR inhibitor GDC-0349 lowered the adjacent amine pKaH from 7.6 to 5.0 . This reduction in basicity is mechanistically linked to improved pharmacokinetic outcomes, including lower volume of distribution (Vss), reduced hERG liability (IC50 shifted from 8.5 nM to >100 nM in GDC-0349), and decreased off-target accumulation . While direct pKa measurements for N-(3-bromo-5-methylphenyl)oxetan-3-amine are not publicly available, the oxetane-amine structural motif reliably confers this property modulation relative to aliphatic or arylamine counterparts lacking the oxetane ring.

pKa modulation class inference
Class-level
Anticipated ΔpKa ~2–3 units (amine basicity reduction vs. non-oxetane analog)
May support pharmacokinetic profile optimization in scaffold design
Inferred from related oxetane-amine systems; direct measurement not publicly available
Physicochemical Properties Drug Design Pharmacokinetics

JAK2 Kinase Inhibition vs. Clinical JAK Inhibitors

In vitro assays against JAK2 kinase have reported an IC50 of 1.2 μM for N-(3-bromo-5-methylphenyl)oxetan-3-amine . While this value indicates modest potency relative to clinical JAK2 inhibitors such as ruxolitinib (JAK2 IC50 = 2.8–3.2 nM) or fedratinib (JAK2 IC50 = 3 nM), it is notable that the compound demonstrates measurable activity without the complex pyrrolopyrimidine or related heterocyclic scaffolds characteristic of potent JAK inhibitors . This activity differentiates the compound from other simple oxetan-3-amine derivatives that show negligible JAK2 engagement (IC50 > 10 μM or inactive). The JAK2 inhibitory activity provides a defined benchmark for structure-activity relationship studies exploring minimal pharmacophores for JAK family engagement, and the presence of the bromo-methylphenyl group offers a vector for further optimization via cross-coupling chemistry.

JAK2 inhibition baseline
Cross-study comparable
IC50 1.2 μM vs. clinical JAK2 inhibitors ~2.8 nM; >8-fold over inactive oxetan-3-amine analogs
Supports JAK2 hit-to-lead SAR with measurable kinase engagement
Recombinant JAK2 catalytic domain assay; bromo handle enables further optimization
Kinase Inhibition Oncology Inflammation

N-(3-bromo-5-methylphenyl)oxetan-3-amine Key Applications


OXE Receptor-Mediated Inflammation Studies

This compound is optimally deployed as a potent OXE receptor antagonist (IC50 = 6 nM) in cellular models of 5-oxo-ETE-induced inflammation, including neutrophil calcium mobilization assays and related functional readouts . Its >8,000-fold selectivity over TRH-R1 agonism minimizes confounding effects in assays requiring specific GPCR pathway interrogation . Users procuring this compound for inflammation research should prioritize experimental designs involving human neutrophil preparations or OXER1-overexpressing cell lines, where the compound's defined potency and selectivity enable clean pharmacological dissection of OXE receptor signaling without off-target TRH pathway interference.

TAAR1 Target Engagement and Neuropsychiatric Validation

The compound's TAAR1 binding affinity (pKi = 7.77, Ki ~17 nM) supports its use in radioligand displacement assays and functional cellular readouts for trace amine-associated receptor 1 modulation . This affinity window is suitable for target validation studies where TAAR1 engagement is desired at sub-100 nM concentrations without the full agonism of clinical candidates. The compound serves as a reference ligand for benchmarking novel TAAR1 modulators and as a chemical probe for investigating TAAR1-mediated monoaminergic neurotransmission in recombinant cell systems . Procurement for this application should be accompanied by verification of TAAR1 assay compatibility and species-specific receptor considerations.

JAK2 Kinase Hit-to-Lead Optimization

With measurable JAK2 inhibitory activity (IC50 = 1.2 μM), this compound provides a defined starting point for structure-activity relationship campaigns targeting the JAK-STAT pathway . The bromo substituent enables modular diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing systematic exploration of aryl substitution effects on kinase potency and selectivity . The oxetane ring confers predicted pKa modulation (2–3 unit reduction vs. non-oxetane amines), potentially improving pharmacokinetic properties of optimized analogs . This compound is best suited for early-stage medicinal chemistry programs requiring a versatile, functionalizable scaffold with established baseline kinase activity, rather than as a ready-to-use in vivo tool compound.

Amino-Oxetane Scaffold Physicochemical Benchmarking

As a representative 3-aryl-3-amino-oxetane, N-(3-bromo-5-methylphenyl)oxetan-3-amine serves as a benchmark compound for evaluating the physicochemical impact of oxetane incorporation relative to matched molecular pair analogs . The oxetane ring in this scaffold class reduces adjacent amine basicity by 2–3 pKa units, lowers hERG liability (as demonstrated in GDC-0349: IC50 shift from 8.5 nM to >100 nM), and improves metabolic stability by redirecting clearance away from CYP450 enzymes . This compound enables head-to-head comparisons with non-oxetane arylamine counterparts in solubility, logD, permeability, and microsomal stability assays, providing quantitative data to guide scaffold selection in drug discovery programs where balancing potency with ADME properties is critical .

Application
Selection Property
Validation Focus
OXE receptor signaling studies
Reported OXE receptor selectivity context
5-oxo-ETE calcium flux assay validation
TAAR1 target-engagement assays
Reported TAAR1 binding affinity context
Recombinant binding assay and species-specific verification
JAK2 hit-to-lead SAR
Reported JAK2 inhibition baseline activity
Kinase panel selectivity and cross-coupling diversification
Oxetane scaffold physicochemical benchmarking
Reported oxetane-modulated ADME profile
Matched molecular pair comparison (logD, solubility, microsomal stability)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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